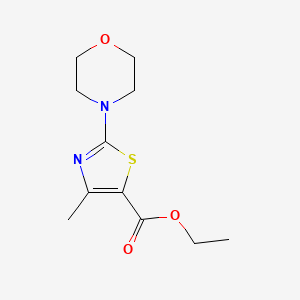
Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular weight of Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is 256.32 . The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a solid at room temperature with a melting point of 101.5-102.0 °C . It has a molecular weight of 256.32 .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate has been studied in various chemical reactions and synthesis processes. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases like potassium tert-butylate or potassium carbonate results in the formation of different derivatives, such as 4-methylsulfanylethynylfuran and thioamides of furylacetic acid (Remizov, Pevzner, & Petrov, 2019).
Antibacterial Activity
Compounds structurally similar to ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, like 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, have been synthesized and evaluated for their antibacterial activity. These studies involve understanding the kinetic characteristics of the reactions and the antimicrobial activity of the resulting products (Markovich et al., 2014).
Anti-Proliferative Screening
There has been research on the synthesis of new thiazole compounds, including variants of ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, to assess their anticancer activity against breast cancer cells. Such studies provide insights into the potential therapeutic applications of these compounds in oncology (Sonar et al., 2020).
Corrosion Inhibition
Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate has also been studied for its corrosion inhibition efficiency, particularly in preventing the corrosion of alloys in acidic media. This application is significant in materials science and engineering for protecting metal surfaces (Raviprabha & Bhat, 2019).
Zukünftige Richtungen
Thiazole derivatives, such as Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing new drugs and biologically active agents based on the thiazole scaffold .
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-16-10(14)9-8(2)12-11(17-9)13-4-6-15-7-5-13/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMSACPPFJSKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

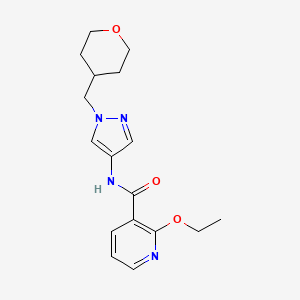
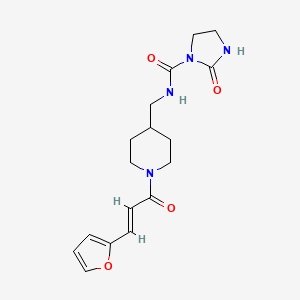

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2513824.png)
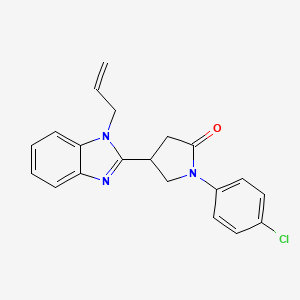
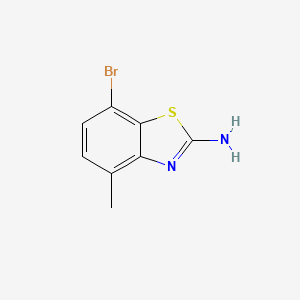
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2513828.png)
![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2513830.png)
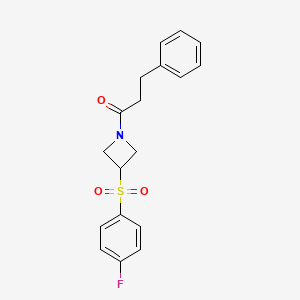
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2513834.png)
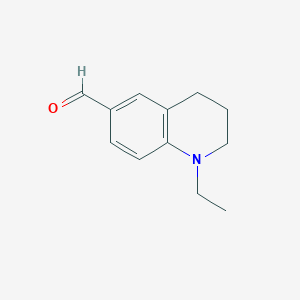
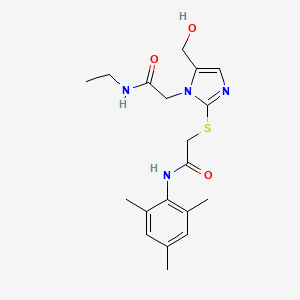
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513838.png)
![3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B2513841.png)